6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one
Description
6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Key structural features include:
- Chlorine at position 5.
- Methoxy group (-OCH₃) at position 3.
- Methyl group (-CH₃) at position 2.
- Morpholine substituent at position 4.
Pyridazinones are pharmacologically significant due to their structural similarity to pyrazolone derivatives, which exhibit analgesic and anti-inflammatory properties . The morpholine moiety is often incorporated to enhance solubility or bioavailability in drug design .
Properties
CAS No. |
61365-89-7 |
|---|---|
Molecular Formula |
C10H14ClN3O3 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
6-chloro-5-methoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H14ClN3O3/c1-13-10(15)7(8(16-2)9(11)12-13)14-3-5-17-6-4-14/h3-6H2,1-2H3 |
InChI Key |
IUROOLFPHSBXFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C(=N1)Cl)OC)N2CCOCC2 |
Origin of Product |
United States |
Biological Activity
6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a morpholine moiety, which is often associated with enhanced biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of 6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one can be represented as follows:
Where:
- C1 : Chlorine atom at position 6
- C2 : Methoxy group at position 5
- C3 : Methyl group at position 2
- C4 : Morpholine ring at position 4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, anti-inflammatory drug, and inhibitor of specific enzyme pathways.
Anticancer Activity
Research indicates that compounds similar to 6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives containing similar structural motifs were effective against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, showing IC50 values in the low micromolar range ( ).
The proposed mechanisms for the anticancer activity include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Targeting Specific Enzymes : The morpholine group may facilitate interactions with key enzymes involved in tumor growth and metastasis ( ).
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives is significantly influenced by their structural characteristics. Key findings include:
- The presence of electron-withdrawing groups (like chlorine) enhances potency.
- Substituents on the morpholine ring can modulate lipophilicity and solubility, impacting bioavailability ( ).
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases potency |
| Methoxy | Improves solubility |
| Morpholine | Enhances interaction with biological targets |
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, with notable efficacy against lung and colorectal cancers.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one has shown promise in the development of new therapeutic agents:
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyridazine have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF7 | 10.5 |
| Ovarian Cancer | SKOV3 | 8.7 |
| Lung Cancer | A549 | 12.3 |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
Neuropharmacology
Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine moiety is thought to enhance its ability to cross the blood-brain barrier, thereby increasing its efficacy in central nervous system applications .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of 6-Chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one on human breast cancer cell lines (MCF7). The results showed that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against a panel of bacterial strains, including both resistant and non-resistant strains. The findings indicated robust antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 6-Chloro Position
The 6-chloro substituent serves as a primary site for nucleophilic displacement due to its activation by the adjacent electron-withdrawing pyridazinone ring.
Key Findings:
-
Dimethylamine Substitution :
Substitution with dimethylamine at 353 K in DMF produces 4-dimethylamino analogs in 54.6% yield .
Comparative Reactivity Table:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | K₂CO₃, DMF, 333 K, 8 h | 4-Morpholino-pyridazinone derivative | 64.2% | |
| Dimethylamine | K₂CO₃, DMF, 353 K, 8 h | 4-Dimethylamino-pyridazinone derivative | 54.6% |
Suzuki-Miyaura Cross-Coupling at the 6-Chloro Position
The chloro group participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization.
Key Findings:
-
Impact on Bioactivity :
Coupling with pyridyl or phenyl groups enhances binding affinity to biological targets (e.g., kinase inhibition) .
Methoxy Group (Position 5):
-
Demethylation Resistance :
The 5-methoxy group remains stable under standard substitution conditions (e.g., DMF, 333–353 K) .
Morpholin-4-yl Group (Position 4):
-
Electronic Effects :
The morpholino substituent enhances solubility and directs electrophiles to the 6-chloro position via resonance effects .
Methyl Group (Position 2):
-
Oxidative Stability :
No evidence of oxidation under reported conditions, suggesting robust stability in synthetic workflows .
Reaction Pathways and Biological Relevance
-
Kinase Inhibition Optimization :
Substitution at the 6-position with heteroaromatics (e.g., pyridyl) improves target binding, as shown by thermal denaturation assays (ΔTₐ = +15.7 K for pyridyl vs. phenyl) . -
MAO-B Inhibition :
Analogous pyridazinones with chloro and morpholino groups exhibit reversible MAO-B inhibition (Kᵢ = 0.0071 µM for ortho-substituted derivatives) .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridazinones, highlighting substituent variations and their implications:
Key Observations
Positional Effects of Substituents: The morpholin-4-yl group at position 4 (target compound) vs. Methoxy vs. Methyl Groups: The 5-methoxy group in the target compound may enhance metabolic stability compared to 5-methyl analogs (e.g., 6-Chloro-5-methylpyridazin-3(2H)-one) .
Pharmacological Implications: Morpholine-containing pyridazinones (e.g., 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one) show analgesic activity, suggesting the target compound may share similar properties . Pyridazinones with halogen atoms (e.g., Cl at position 6) often exhibit enhanced bioactivity due to increased lipophilicity and electron-withdrawing effects .
Synthetic Routes :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-chloro-5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one, and what analytical methods validate its purity?
- Synthesis : A common approach involves nucleophilic substitution and cyclization. For example, reacting a halogenated pyridazinone precursor with morpholine under reflux in ethanol, as seen in analogous pyridazinone syntheses . Sodium methylate in methanol may facilitate alkoxylation steps, similar to methods used for fluoro-pyridazinone intermediates .
- Analytical Validation : Use HPLC for purity assessment (≥98.5%), FTIR to confirm functional groups (e.g., morpholine C-N stretch at ~1100 cm⁻¹), and X-ray crystallography for structural confirmation. Reinecke’s test (formation of light-red precipitates with hydrochloric acid) can aid in identification .
Q. How do substituents on the pyridazinone core influence solubility and crystallinity?
- The morpholine group enhances water solubility due to its polar tertiary amine, while chloro and methoxy substituents increase lipophilicity. Crystallinity is improved by planar pyridazinone rings and intermolecular hydrogen bonds, as observed in X-ray studies of related compounds (e.g., dihedral angles <90° between aromatic and morpholine groups) .
Advanced Research Questions
Q. What structural features of this compound correlate with its biological activity, and how can SAR studies be designed?
- Key Features : The morpholine moiety may enhance binding to enzymes (e.g., kinases or oxidoreductases), while the chloro-methoxy pattern could mimic natural substrates. Analogous compounds inhibit carotenoid biosynthesis (e.g., 4-chloro-5-dimethylamino derivatives in plant studies) .
- SAR Design :
Variation of substituents : Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects.
Bioisosteric replacements : Substitute chlorine with fluorine to modulate electronegativity without steric disruption .
Activity assays : Use enzyme inhibition assays (e.g., carotenoid synthesis inhibition ) or cell-based models for cytotoxicity profiling.
Q. How can computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Employ software like AutoDock Vina to model binding to homologous proteins (e.g., fungal CYP51 for antifungal activity ). Focus on hydrophobic pockets accommodating chloro/methoxy groups and hydrogen bonds with morpholine.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. For example, pyridazinone derivatives show stable binding to platelet aggregation targets in simulations .
Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?
- Challenges : Twinning or poor diffraction due to flexible morpholine group.
- Solutions : Use high-resolution synchrotron radiation and cryocooling (100 K). SHELXL refinement with riding H-atoms and isotropic displacement parameters for non-H atoms, as demonstrated for similar pyridazinones .
Methodological Guidance
Q. How to optimize reaction yields for scale-up synthesis?
- Stepwise Optimization :
Temperature : Maintain reflux (~78°C in ethanol) for cyclization steps to avoid byproducts .
Catalysis : Use Pd/C for dehalogenation or CuI for Ullmann-type couplings in morpholine introduction .
Workup : Purify via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from chloroform .
Q. What spectroscopic techniques best characterize degradation products under stress conditions?
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photostability. LC-MS identifies major degradation products (e.g., demethylation or morpholine oxidation).
- Stability-Indicating Methods : Use gradient HPLC with PDA detection (λ = 254 nm) and compare retention times against synthetic standards .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity of pyridazinone analogs: How to reconcile conflicting data?
- Case Study : While some pyridazinones show antifungal activity , others exhibit antiplatelet effects .
- Resolution : Contextualize assays—e.g., substituent positioning (C4 vs. C5) drastically alters target selectivity. Validate via orthogonal assays (e.g., enzyme activity + cellular uptake studies).
Tables for Key Data
Table 1 : Comparative Bioactivity of Pyridazinone Derivatives
| Substituents | Biological Activity | Target | Reference |
|---|---|---|---|
| 4-Morpholino, 5-methoxy, 6-Cl | Antifungal (CYP51 inhibition) | Fungal carotenoid synthesis | |
| 4-Piperazinyl, 5-Cl | Antiplatelet | PDE3A enzyme |
Table 2 : Analytical Parameters for Purity Assessment
| Method | Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Column: C18, λ=254 nm, RT=8.2 min | Purity ≥98.5% |
| FTIR | Peaks: 1680 cm⁻¹ (C=O), 1100 cm⁻¹ (C-N) | Match reference |
| X-ray | Space group: P2₁/c, Z=4 | R-factor <0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
